molecular formula C20H28N2O3S B10771179 [3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido

[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido

Cat. No.: B10771179
M. Wt: 378.5 g/mol
InChI Key: GJXFPIGLCXZHTN-LDHSEPLKSA-N
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Description

[3H]SB-733993 is a radiolabeled compound used primarily in scientific research to study glycine transporters, specifically GlyT-1. Glycine transporters play a crucial role in regulating glycine levels in the brain, which is essential for proper neurotransmission and functioning of the N-methyl-D-aspartate (NMDA) receptors .

Preparation Methods

The synthesis of [3H]SB-733993 involves several steps, including the incorporation of tritium ([3H]) into the compound. The synthetic route typically starts with the preparation of the non-radioactive precursor, followed by tritiation using a suitable tritium source under specific reaction conditions. Industrial production methods for radiolabeled compounds like [3H]SB-733993 require stringent controls to ensure the purity and specific activity of the final product .

Chemical Reactions Analysis

[3H]SB-733993 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[3H]SB-733993 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of [3H]SB-733993 involves its binding to glycine transporters, specifically GlyT-1. By binding to these transporters, it helps in studying the regulation of glycine levels in the brain. Glycine acts as a co-agonist at NMDA receptors, and its proper regulation is essential for normal brain function. The molecular targets and pathways involved include the glycine transporters and the NMDA receptor-mediated neurotransmission pathway .

Comparison with Similar Compounds

[3H]SB-733993 is similar to other radiolabeled glycine transporter inhibitors like [3H]GSK931145. Both compounds show similar binding affinities for GlyT-1 and are used in similar research applications. [3H]SB-733993 is unique in its specific binding properties and its use in studying the pharmacological profiles of GlyT-1 inhibitors .

Similar Compounds

  • [3H]GSK931145
  • [3H]CHIBA-3007
  • SSR504734
  • NFPS/ALX5407
  • LY2365109
  • Org24598

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(2S)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxypropyl]-4-tritionaphthalene-1-sulfonamide

InChI

InChI=1S/C20H28N2O3S/c1-15-7-5-8-16(2)22(15)14-18(23)13-21-26(24,25)20-12-6-10-17-9-3-4-11-19(17)20/h3-4,6,9-12,15-16,18,21,23H,5,7-8,13-14H2,1-2H3/t15-,16+,18-/m1/s1/i10T

InChI Key

GJXFPIGLCXZHTN-LDHSEPLKSA-N

Isomeric SMILES

[3H]C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC[C@H](CN3[C@@H](CCC[C@@H]3C)C)O

Canonical SMILES

CC1CCCC(N1CC(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O)C

Origin of Product

United States

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